Tenovin-6
Overview
Description
Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . It has a role as an antineoplastic agent, a Sir2 inhibitor, and a p53 activator .
Synthesis Analysis
The synthesis of Tenovin-6 involves the formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . Further studies have shown that inhibition by Tenovin-6 was dose-dependent .Molecular Structure Analysis
The molecular formula of Tenovin-6 is C25H34N4O2S . The IUPAC name is 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 . It also inhibits dihydroorotate dehydrogenase (DHODH) .Physical And Chemical Properties Analysis
The molecular weight of Tenovin-6 is 454.6 g/mol . More detailed physical and chemical properties such as solubility and stability are not available in the retrieved sources.Scientific Research Applications
Autophagy and Cancer Cell Elimination
Tenovin-6, known for its antitumor activity, has been studied for its role in blocking autophagic flux. This blockage is crucial in eliminating melanoma cells that survive B-Raf inhibition, offering potential in cancer treatment. The presence of the tertiary amine in tenovin-6 is key to this process, especially in achieving total tumor cell kill in the context of melanoma and potentially other cancers as well (Ladds et al., 2018).
Inhibition of Autophagy
Tenovin-6 demonstrates a general inhibitory effect on autophagy, a key cellular process. It increases microtubule-associated protein 1 light chain 3 (LC3-II) levels in different cell types by impairing lysosomal function. Notably, this inhibition is independent of its regulatory functions on p53 and SIRT1, highlighting tenovin-6's potential as a robust autophagy inhibitor (Yuan et al., 2017).
Gastric Cancer Treatment
Tenovin-6 exhibits significant anti-tumor effects on gastric cancer cells, inducing apoptosis and cell cycle arrest. This is evident in both in vitro studies and animal xenograft models, suggesting tenovin-6's potential as a therapeutic material for gastric cancer treatment (Ueno et al., 2012).
Dysregulation of Autophagy in CLL
In chronic lymphocytic leukemia (CLL) cells, tenovin-6 dysregulates protective autophagy pathways, resulting in non-genotoxic cytotoxicity. This effect, along with the absence of adverse impacts on human clonogenic hematopoietic progenitors or murine hematopoiesis,provides insight into the potential use of tenovin-6 in CLL treatment. Its unique mechanism, characterized by changes in cellular ultrastructure and increases in autophagy-regulatory proteins, distinguishes it as a promising candidate for CLL therapy (Maccallum et al., 2013).
p53 Activation and Cancer Therapy
Tenovin-6, identified as a small-molecule activator of p53, inhibits the protein-deacetylating activities of SirT1 and SirT2, important members of the sirtuin family. This activation is crucial for its anti-neoplastic effects on multiple cancer types, demonstrating its utility as a tool for studying sirtuin function and potential therapeutic applications (Laín et al., 2007).
Enhancement of Cytotoxic Effects in Colon Cancer
In colon cancer cells, tenovin-6, a SIRT1 and SIRT2 inhibitor, induces apoptosis regardless of the p53 mutation status. Notably, it upregulates death receptor 5 (DR5) and enhances the cytotoxic effects of conventional anticancer agents like 5-fluorouracil and oxaliplatin, suggesting a synergistic approach in colon cancer treatment (Ueno et al., 2014).
Gastric Cancer Cell Line Responses and Autophagy
Tenovin-6's effect on gastric cancer (GC) includes varying response times and doses across EBV-positive and -negative GC cell lines. It induces apoptosis and cell-cycle arrest in these cells, and its combination with autophagy inhibitors like chloroquine significantly increases cytotoxic effects, making it a potential therapeutic agent for GC (Ke et al., 2020).
Targeting Acute Lymphoblastic Leukemia
Tenovin-6 exhibits potent effects against acute lymphoblastic leukemia (ALL) cells, including stem/progenitor cells. It activates p53, inhibits the growth of pre-B ALL cells and primary ALL cells, and sensitizes them to chemotherapeutic agents. This suggests its potential as a targeted therapy for ALL (Jin et al., 2015).
Differentiation Induction in APL Cells
Tenovin-6 has been shown to induce monocytic differentiation in acute promyelocytic leukemia (APL) cells. This unique effect, through inhibiting Sirtuin family proteins, underscores its potential as a differentiation-inducing agent in APL treatment (Sunami et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-6 | |
CAS RN |
1011557-82-6 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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